molecular formula C11H18O2 B13315852 Spiro[3.6]decane-2-carboxylic acid

Spiro[3.6]decane-2-carboxylic acid

Cat. No.: B13315852
M. Wt: 182.26 g/mol
InChI Key: BSGICWPAEIUXKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.6]decane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For example, the use of free radical chemistry to construct spiro-heterocycles fused with a carbohydrate skeleton has been documented . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Spiro[3.6]decane-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of spiro[3.6]decane-2-carboxylic acid involves its interaction with molecular targets and pathways specific to its structure. The spirocyclic core can influence the compound’s reactivity and binding properties, making it a subject of interest in mechanistic studies. Detailed studies on the pyrolysis mechanism and kinetics of similar spiro compounds provide insights into their decomposition and reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.6]decane-2-carboxylic acid is unique due to its specific ring size and functional groups. The presence of the carboxylic acid group adds to its versatility in chemical reactions and potential applications. Its spirocyclic structure also imparts distinct three-dimensional characteristics that differentiate it from other spiro compounds.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

spiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)9-7-11(8-9)5-3-1-2-4-6-11/h9H,1-8H2,(H,12,13)

InChI Key

BSGICWPAEIUXKV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(C2)C(=O)O

Origin of Product

United States

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